2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
CAS No.:
Cat. No.: VC15120967
Molecular Formula: C24H27N3O5S2
Molecular Weight: 501.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O5S2 |
|---|---|
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C24H27N3O5S2/c1-3-4-6-17-9-11-20(12-10-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-7-5-8-19(13-18)32-2/h5,7-13,15H,3-4,6,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
| Standard InChI Key | GRSTXKQPBKFSPT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC(=CC=C3)OC |
Introduction
Biological Activities and Potential Applications
Preliminary studies suggest that compounds of this class may exhibit significant biological activities, including enzyme inhibition. The unique combination of functional groups in 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide offers potential for diverse interactions within biological systems, which may confer unique pharmacological properties.
| Potential Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Interaction with key enzymes in disease processes |
| Medicinal Chemistry Applications | Potential drug candidate due to its complex structure |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide. These include variations in the sulfonyl group and the acetamide moiety, which can affect biological activity and chemical properties.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide | Methyl group substitution | Different biological activity profile |
| 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide | Tert-butyl group providing steric hindrance | Altered chemical reactivity |
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